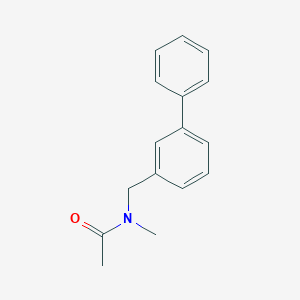

N-biphenyl-3-ylmethyl-N-methyl-acetamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-methyl-N-[(3-phenylphenyl)methyl]acetamide |

InChI |

InChI=1S/C16H17NO/c1-13(18)17(2)12-14-7-6-10-16(11-14)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |

InChI Key |

RTSYNCVRLAFPEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N-biphenyl-3-ylmethyl-N-methyl-acetamide with its structural analogs based on substituent positions, electronic effects, and reported applications.

Positional Isomerism: 3-yl vs. 4-yl Substitution

- N-(Biphenyl-4’-yl)methyl Derivatives: Substitution at the 4-position of the biphenyl ring (e.g., (R)-N-(3"-Trifluoromethyl)-4-biphenylmethyl 2-Acetamido-3-methoxypropionamide) enhances planarity and crystallinity due to reduced steric hindrance, facilitating intermolecular π-π stacking .

Impact on Biological Activity :

4-yl-substituted analogs are often prioritized in drug discovery for their improved binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) . The 3-yl substitution may alter target selectivity due to divergent steric interactions, though experimental data specific to the target compound remain unavailable .

Substituent Effects: Methoxy, Hydroxy, and Trifluoromethyl Groups

Table 1: Key Properties of Biphenyl Acetamide Derivatives

- Electron-Withdrawing Groups (e.g., CF₃) :

The trifluoromethyl group in 4-yl derivatives enhances metabolic stability and electronegativity, improving receptor binding affinity in protease inhibitors . - Hydroxy Groups: The 3-hydroxy analog (N-(4-hydroxybiphenyl-3-yl)acetamide) exhibits antioxidant properties due to radical scavenging via phenolic hydrogen, a feature absent in the non-hydroxylated target compound .

Hydrogen-Bonding and Crystal Packing

- Hydrogen-Bonding Motifs :

Biphenyl acetamides with hydroxy or methoxy substituents (e.g., N-(4-hydroxybiphenyl-3-yl)acetamide) form intramolecular H-bonds between the amide carbonyl and hydroxyl groups, stabilizing planar conformations . In contrast, N-methylation in the target compound likely disrupts such interactions, increasing conformational flexibility . - Crystallographic Data: While crystal structures of the target compound are unreported, related N-(biphenylmethyl)acetamides exhibit monoclinic or orthorhombic packing with C–H···O interactions .

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing N-biphenyl-3-ylmethyl-N-methyl-acetamide, and how should data interpretation be approached?

Answer:

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to identify proton environments and carbon frameworks, particularly distinguishing biphenyl substituents and methyl/acetamide groups . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) ensures purity ≥98% . Data interpretation should cross-reference spectral libraries (e.g., PubChem) and validate against synthetic intermediates .

Advanced: How can researchers resolve crystallographic data contradictions when determining the structure of this compound using software like SHELX?

Answer:

Crystallographic refinement in SHELXL requires careful handling of twinning or disordered regions. For biphenyl torsional angles, validate against density maps and apply restraints to avoid overfitting. Use the R1/wR2 convergence criteria and check for systematic errors (e.g., absorption corrections) . If data contradictions arise (e.g., anomalous thermal parameters), re-examine data collection protocols (e.g., low-temperature crystallography) or employ alternative software (e.g., Olex2) for cross-validation .

Basic: What synthetic strategies are effective for producing this compound, and what purity benchmarks are essential?

Answer:

A two-step approach is typical: (1) Suzuki-Miyaura coupling to install the biphenyl moiety, followed by (2) amidation using methylamine and acetyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) achieves ≥98% purity . Purity benchmarks include HPLC retention time consistency and absence of byproducts in NMR .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound to explore pharmacological targets?

Answer:

Modify substituents systematically: (a) vary biphenyl substituents (e.g., electron-withdrawing groups at the 3-position) to assess electronic effects; (b) replace the methyl group with bulkier alkyl chains to study steric influences. Use in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate activity with computational docking (e.g., AutoDock Vina). Validate metabolic stability via liver microsome assays .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact. Store at -20°C in airtight containers to prevent degradation . In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .

Advanced: What experimental approaches address batch-to-batch variability in this compound’s bioactivity data?

Answer:

Implement quality control (QC) checks: (1) Compare HPLC chromatograms across batches for impurity profiles; (2) use quantitative NMR (qNMR) to verify molarity. For bioassays, include internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to identify outliers. Pre-screen batches in high-throughput assays to exclude non-conforming samples .

Basic: How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro studies?

Answer:

Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for aqueous solubility. For stability, avoid prolonged exposure to light or alkaline conditions (pH >8). Conduct forced degradation studies (e.g., UV, heat) to identify degradation pathways and refine storage conditions (-20°C, desiccated) .

Advanced: What computational methods are suitable for predicting the metabolic pathways of this compound?

Answer:

Use in silico tools like MetaSite or GLORYx to identify cytochrome P450 oxidation sites (e.g., methyl groups or acetamide bonds). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Compare results with structurally similar compounds (e.g., fentanyl analogs) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.